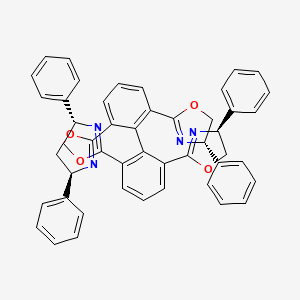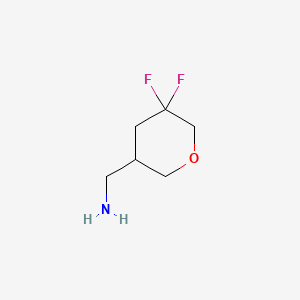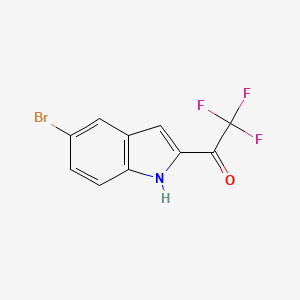
Silane, triethyl(2-fluorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, triethyl(2-fluorophenyl)- is an organosilicon compound with the molecular formula C12H19FSi It is a trialkylsilane derivative where a 2-fluorophenyl group is bonded to a silicon atom, which is further bonded to three ethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, triethyl(2-fluorophenyl)- typically involves the reaction of 2-fluorophenylmagnesium bromide with triethylchlorosilane. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of Silane, triethyl(2-fluorophenyl)- follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The compound is then purified using standard techniques such as distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Silane, triethyl(2-fluorophenyl)- undergoes various types of chemical reactions, including:
Reduction: It can act as a reducing agent in the presence of catalysts such as tris(pentafluorophenyl)borane.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Major Products
Applications De Recherche Scientifique
Silane, triethyl(2-fluorophenyl)- has several applications in scientific research:
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Silane, triethyl(2-fluorophenyl)- in reduction reactions involves the activation of the silicon-hydrogen bond by a Lewis acid catalyst, such as tris(pentafluorophenyl)borane. This activation facilitates the transfer of a hydride ion to the substrate, resulting in the reduction of the target molecule . The molecular targets and pathways involved depend on the specific reaction and substrate being used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethylsilane: Similar in structure but lacks the 2-fluorophenyl group.
(2-Fluorophenyl)trimethylsilane: Similar in structure but has three methyl groups instead of ethyl groups attached to the silicon atom.
Uniqueness
Silane, triethyl(2-fluorophenyl)- is unique due to the presence of the 2-fluorophenyl group, which imparts distinct chemical properties and reactivity compared to other trialkylsilanes. This makes it particularly useful in specific synthetic applications where selective reactivity is required .
Propriétés
Numéro CAS |
851368-02-0 |
|---|---|
Formule moléculaire |
C12H19FSi |
Poids moléculaire |
210.36 g/mol |
Nom IUPAC |
triethyl-(2-fluorophenyl)silane |
InChI |
InChI=1S/C12H19FSi/c1-4-14(5-2,6-3)12-10-8-7-9-11(12)13/h7-10H,4-6H2,1-3H3 |
Clé InChI |
DLIYXGNSWOOLIZ-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)C1=CC=CC=C1F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2H-pyrazole-4-carboxylate](/img/structure/B14079632.png)
![N-(23-Mercapto-3,6,9,12,15,18,21-heptaoxatricosyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B14079635.png)

![1-(3-Ethoxyphenyl)-2-(2-methoxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079648.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-phenoxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14079658.png)


![7-Chloro-2-(4-fluorobenzyl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079683.png)

![2-[(4-Chlorophenyl)(phenyl)methanesulfinyl]acetamide](/img/structure/B14079687.png)

![1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl]-3,4,7,9-tetramethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14079703.png)

![1-(4-Hydroxy-3-methoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079708.png)
